4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Description
4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors The compound also contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-nitrophenyl}diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the azo group and other functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole ring.
Functionalization: Additional functional groups such as
Properties
Molecular Formula |
C11H10N6O3S |
---|---|
Molecular Weight |
306.3g/mol |
IUPAC Name |
3-methyl-4-[(3-nitrophenyl)diazenyl]-5-oxo-4H-pyrazole-1-carbothioamide |
InChI |
InChI=1S/C11H10N6O3S/c1-6-9(10(18)16(15-6)11(12)21)14-13-7-3-2-4-8(5-7)17(19)20/h2-5,9H,1H3,(H2,12,21) |
InChI Key |
XEPSQOAITPBERB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](=O)[O-])C(=S)N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](=O)[O-])C(=S)N |
solubility |
6.1 [ug/mL] |
Origin of Product |
United States |
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